molecular formula C21H28N2O3S B11328406 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11328406
M. Wt: 388.5 g/mol
InChI Key: BVFLLOQGYUWSPT-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an azepane ring, a thiophene ring, and a methoxyphenoxy group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the attachment of the methoxyphenoxy group via an acylation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Acetylacetone: Another compound with a similar functional group arrangement.

Uniqueness: N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is unique due to its combination of an azepane ring, thiophene ring, and methoxyphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3S/c1-25-17-8-10-18(11-9-17)26-16-21(24)22-15-19(20-7-6-14-27-20)23-12-4-2-3-5-13-23/h6-11,14,19H,2-5,12-13,15-16H2,1H3,(H,22,24)

InChI Key

BVFLLOQGYUWSPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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